molecular formula C5H7NO B1315017 4(1H)-Pyridinone, 2,3-dihydro- CAS No. 24681-60-5

4(1H)-Pyridinone, 2,3-dihydro-

Cat. No.: B1315017
CAS No.: 24681-60-5
M. Wt: 97.12 g/mol
InChI Key: PLYNVXKJUKCUOF-UHFFFAOYSA-N
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Description

4(1H)-Pyridinone, 2,3-dihydro- is a heterocyclic compound that features a six-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyridinone, 2,3-dihydro- can be achieved through several methods. One common approach involves the reaction of anthranilamide with substituted aldehydes or ketones in 2,2,2-trifluoroethanol under reflux conditions . This method yields 2-substituted-2,3-dihydro-4(1H)-quinazolinones, which can be further modified to obtain the desired compound.

Industrial Production Methods: Industrial production of 4(1H)-Pyridinone, 2,3-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvents, along with controlled temperature and pressure, are crucial for the industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 4(1H)-Pyridinone, 2,3-dihydro- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific functionalities.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace specific functional groups on the pyridinone ring.

Major Products: The major products formed from these reactions include various substituted pyridinones, which can exhibit different chemical and biological properties depending on the nature of the substituents.

Scientific Research Applications

4(1H)-Pyridinone, 2,3-dihydro- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stable chemical structure and reactivity.

Comparison with Similar Compounds

    2,3-Dihydroquinolin-4(1H)-one: This compound shares a similar structure but differs in the position and nature of the substituents on the ring.

    4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and exhibit different chemical and biological properties.

    2,3-Dihydroquinazolin-4(1H)-one: Another related compound with a similar ring structure but different functional groups.

Uniqueness: 4(1H)-Pyridinone, 2,3-dihydro- is unique due to its specific ring structure and the presence of both nitrogen and oxygen atoms, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2,3-dihydro-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c7-5-1-3-6-4-2-5/h1,3,6H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYNVXKJUKCUOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60481210
Record name 4(1H)-Pyridinone, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24681-60-5
Record name 4(1H)-Pyridinone, 2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60481210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(1H)-Pyridinone, 2,3-dihydro-
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Reactant of Route 6
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